MSC2363318A (M2698)
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of MSC2363318A follows the International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide. This comprehensive nomenclature reflects the compound's complex molecular architecture, incorporating multiple functional groups that contribute to its biological activity. The molecular formula C21H19ClF3N5O indicates the presence of 21 carbon atoms, 19 hydrogen atoms, one chlorine atom, three fluorine atoms, five nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 449.9 grams per mole.
The compound exists under several synonymous designations in the scientific literature, including M2698, rupitasertib, MSC-2363318A, and the more descriptive (S)-4-((2-(Azetidin-1-yl)-1-(4-chloro-3-(trifluoromethyl)phenyl)ethyl)amino)quinazoline-8-carboxamide. The Chemical Abstracts Service registry number 1379545-95-5 provides a unique identifier for this compound in chemical databases. The International Chemical Identifier representation is InChI=1S/C21H19ClF3N5O/c22-16-6-5-12(9-15(16)21(23,24)25)17(10-30-7-2-8-30)29-20-14-4-1-3-13(19(26)31)18(14)27-11-28-20/h1,3-6,9,11,17H,2,7-8,10H2,(H2,26,31)(H,27,28,29)/t17-/m1/s1.
Table 1 presents the comprehensive molecular identifiers and physical properties of MSC2363318A:
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClF3N5O |
| Molecular Weight | 449.9 g/mol |
| IUPAC Name | 4-[[(1S)-2-(azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide |
| Chemical Abstracts Service Number | 1379545-95-5 |
| InChI Key | HXAUJHZZPCBFPN-QGZVFWFLSA-N |
| SMILES | C1CN(C1)CC@HNC3=NC=NC4=C3C=CC=C4C(=O)N |
The stereochemistry of MSC2363318A is defined by the (S)-configuration at the chiral center connecting the azetidine-substituted ethyl group to the quinazoline core. This specific stereochemical arrangement is crucial for optimal binding affinity and selectivity toward the target kinases. The compound's physicochemical properties indicate good solubility in dimethyl sulfoxide, making it suitable for in vitro studies and formulation development.
Properties
Molecular Formula |
Unknown |
|---|---|
Appearance |
Solid powder |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Pharmacological Properties:
- In vitro potency : IC50 = 1 nM for Akt1, Akt3, and p70S6K inhibition; IC50 = 17 nM for indirect inhibition of pGSK3β .
- In vivo efficacy : IC50 = 15 nM for pS6 inhibition (a downstream marker of p70S6K activity) .
- Selectivity : Only 6 out of 264 kinases tested showed IC50 values within 10-fold of p70S6K, indicating high specificity .
Clinical Development:
M2698 is currently in Phase I trials (NCT01971515) for advanced solid tumors, with preclinical evidence supporting its role in resensitizing tumors to anti-angiogenic therapies like bevacizumab .
Comparison with Similar Compounds
The PI3K/Akt/mTOR pathway has been targeted by multiple inhibitors, but M2698’s dual mechanism distinguishes it from others. Below is a detailed comparison:
Table 1: Key Inhibitors Targeting the PI3K/Akt/mTOR Pathway
Mechanistic and Therapeutic Advantages of M2698:
Dual Pathway Blockade: Unlike single-target agents (e.g., MK-2206 for Akt, everolimus for mTORC1), M2698 concurrently inhibits Akt and p70S6K, disrupting both upstream (Akt) and downstream (p70S6K) effectors. This dual blockade may overcome resistance seen with monotherapies . In ovarian cancer models, M2698 restored sensitivity to bevacizumab, increasing median survival from 43.3 to 66.0 days (P = 0.01) .
Synergy with Chemotherapy :
- M2698 synergized with paclitaxel in endometrial cancer models (IC50 >5 µM), achieving tumor regression and prolonged survival (P <0.001) .
Biomarker-Driven Efficacy :
- High YAP1 expression correlates with sensitivity to M2698 (R = 0.54, P = 0.02), enabling patient stratification .
Superior Potency :
- M2698’s IC50 of 1 nM for Akt/p70S6K is significantly lower than MK-2206’s 5–65 nM for Akt, suggesting stronger target engagement .
Limitations and Challenges:
- Narrow Clinical Data : While MK-2206 and everolimus have advanced to later-stage trials, M2698’s clinical profile remains preliminary.
- Toxicity Risks : Dual inhibition may increase off-target effects, though its high selectivity mitigates this concern .
Preparation Methods
Core Synthesis Pathway
The chemical identity of MSC2363318A is defined by its canonical SMILES: O=C(C1=CC=CC2=C(N[C@@H](C3=CC=C(Cl)C(C(F)(F)F)=C3)CN4CCC4)N=CN=C12)N, corresponding to the molecular formula (MW: 449.86). Patent US11453681B2 outlines a multi-step synthesis starting with a substituted eneoxindole core, followed by sequential functionalization:
-
Ring Formation : A palladium-catalyzed coupling reaction introduces the chlorophenyl-trifluoromethyl group at position 3 of the indole scaffold.
-
Amide Bond Installation : The quinazolinone moiety is constructed via cyclocondensation of anthranilic acid derivatives with formamide under reflux in acetic acid.
-
Stereochemical Control : Chiral resolution of the intermediate using (S)-mandelic acid ensures the desired -configuration at the cyclopropane-bearing carbon.
Key reaction conditions include:
Purification and Isolation
Post-synthesis purification employs silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate intermediates, followed by recrystallization from ethanol/water (4:1) to achieve >99% purity. High-performance liquid chromatography (HPLC) with a C18 column (gradient: 10–90% acetonitrile in 0.1% trifluoroacetic acid) confirms chemical homogeneity.
Physical Preparation Methods
Solubility and Stock Solution Preparation
MSC2363318A exhibits limited aqueous solubility (0.5 mg/mL in water) but dissolves readily in dimethyl sulfoxide (DMSO) at 50 mg/mL. Standard stock solutions are prepared as follows:
| Concentration (mg/mL) | DMSO Volume (mL) | Storage Conditions |
|---|---|---|
| 10 | 2.22 | -20°C, nitrogen atmosphere |
| 50 | 11.11 | -80°C, light-protected vials |
Physical dispersion methods enhance solubility:
-
Sonication : 15-minute pulses at 37°C using a 40 kHz ultrasonic bath.
-
Vortex Mixing : Intermittent agitation (30-second cycles) for homogeneous suspensions.
Formulation Strategies for Preclinical and Clinical Use
In Vivo Formulations
For animal studies, MSC2363318A is formulated as a clear solution using:
Clinical-Grade Tablet Preparation
Phase 1 trials utilized tablets containing:
-
Active Pharmaceutical Ingredient (API) : 80 mg MSC2363318A.
-
Excipients : Microcrystalline cellulose (60%), croscarmellose sodium (5%), magnesium stearate (1%).
Tablets are film-coated to mask bitterness and improve stability under ambient humidity.
Quality Control and Analytical Characterization
Spectroscopic Analysis
Stability Testing
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, with primary degradants being hydrolysis products at the amide bond.
Challenges and Optimization Strategies
Q & A
Q. What systematic review methodologies are effective for synthesizing existing data on MSC2363318A (M2698)?
- Methodological Answer: Conduct PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses)-compliant reviews. Use databases like PubMed, Embase, and Web of Science with controlled vocabulary (e.g., MeSH terms: "Akt1 inhibitor," "p70S6K inhibitor"). Perform risk-of-bias assessments (e.g., ROBINS-I) and GRADE (Grading of Recommendations Assessment, Development, and Evaluation) for evidence quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
